5-Chloro-2-fluorobenzotrifluoride
Overview
Description
5-Chloro-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4. It is a colorless to almost colorless liquid with a unique aromatic odor. This compound is used in various chemical reactions and has applications in multiple scientific fields .
Preparation Methods
5-Chloro-2-fluorobenzotrifluoride can be synthesized through several methods. The most common synthetic route involves the fluorination and chlorination of benzotrifluoride derivatives. One method includes the nitration of 3-fluorobenzotrifluoride followed by reduction and subsequent chlorination . Industrial production often employs continuous-flow reactors to ensure better control over reaction conditions and to enhance yield and purity .
Chemical Reactions Analysis
5-Chloro-2-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include strong bases, reducing agents like Raney nickel, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo substitution and coupling reactions, which allow it to form more complex molecules that can interact with biological systems. The exact pathways and targets depend on the specific application and the molecules it is used to synthesize .
Comparison with Similar Compounds
5-Chloro-2-fluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but with a bromine atom instead of chlorine.
4-Chloro-1-fluoro-2-(trifluoromethyl)benzene: Another compound with a different substitution pattern.
3,5-Bis(4-fluoro-3-trifluoromethylphenyl)phenol: A more complex derivative used in specialized applications.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substitution patterns.
Properties
IUPAC Name |
4-chloro-1-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGDQIWYTWKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544916 | |
Record name | 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89634-74-2 | |
Record name | 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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